2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate is a chemical compound characterized by its complex structure and multiple functional groups. It is primarily classified as an ester, derived from the reaction of prop-2-enoic acid with a polyether alcohol containing hydroxypropoxy groups. This compound has garnered interest in various scientific fields due to its potential applications in materials science and polymer chemistry.
The compound is cataloged under the CAS Registry Number 69861-02-5, and it can be found in databases such as PubChem and ChemSpider, which provide detailed chemical information and structural data.
This compound falls under the category of esters, specifically aliphatic esters, which are known for their applications in the synthesis of polymers and as intermediates in organic synthesis.
The synthesis of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate typically involves the following methods:
The molecular structure of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate can be described as follows:
Reactions Involved:
Common reagents used in these reactions include:
The reactions typically yield polymers with enhanced mechanical properties or esters suitable for specific applications in coatings or adhesives.
The mechanism of action for 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate involves:
Thermodynamic properties indicate that this compound has favorable enthalpy changes during reactions, making it suitable for various applications in synthetic chemistry.
The scientific uses of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate include:
This compound represents a versatile building block in organic chemistry with significant implications across multiple industries, particularly in materials science and polymer technology.
The synthesis of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate relies on catalyzed esterification to construct its oligo(propylene glycol) backbone and terminal acrylate functionality. This method employs acid catalysts such as p-toluenesulfonic acid (p-TSA) or tin-based organometallics (e.g., dibutyltin dilaurate, DBTDL) to facilitate the reaction between acrylic acid and the hydroxy-terminated oligomeric precursor 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol [2] [3]. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group attacks the carbonyl carbon of acrylic acid, forming an ester bond.
Table 1: Catalyzed Esterification Parameters for Oligomeric Acrylate Synthesis
Catalyst Type | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Key Side Products |
---|---|---|---|---|
p-TSA (1.5 mol%) | 90–100 | 4–6 | 78–85 | Acrylic acid dimerization |
DBTDL (0.5 mol%) | 70–80 | 2–3 | 90–93 | Oligomer cyclization |
Zirconium(IV) acetylacetonate | 80–90 | 3–4 | 88–92 | <2% Michael adducts |
Critical to this process is suppressing acrylate polymerization and Michael adduct formation. This is achieved by:
The terminal acrylate group of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate enables radical-initiated polymerization, forming networked architectures essential for high-performance coatings. Thermal initiators (e.g., AIBN, peroxides) or photoinitiators (e.g., α-hydroxy ketones, phosphine oxides) generate radicals that attack the vinyl group, propagating chains via addition-fragmentation chain transfer (AFCT) [3] [5]. The oligo(propylene glycol) spacer provides chain flexibility, reducing shrinkage stress during crosslinking.
Table 2: Radical Polymerization Performance Characteristics
Initiator System | Curing Conditions | Final Conversion (%) | Tg (°C) | Key Application |
---|---|---|---|---|
2 wt% Darocur 1173 (UV) | 50 mW/cm², 365 nm, 60 s | 94–97 | -25 | Optical varnishes |
1 wt% Lauroyl peroxide (thermal) | 80°C, 30 min | 88–92 | -20 | Adhesives |
0.5 wt% TPO-Na (UV) | 30 mW/cm², 405 nm, 45 s | 95–98 | -28 | 3D-printed resins |
Kinetic studies reveal a cure inhibition effect due to the tertiary hydroxy group, necessitating optimized initiator concentrations. Hybrid systems incorporating styrene or vinyl ether co-monomers accelerate cure rates by 30–40% through enhanced reactivity in alternating copolymerization sequences [4]. This monomer’s utility is demonstrated in UV-curable inks and photolithographic resists, where its low viscosity (120–150 cP at 25°C) and polarity enable precise patterning without solvent dilution [3] [5].
Solvent-free functionalization of epoxy resins with this acrylate yields hybrid oligomers for high-adhesion coatings. The process exploits the nucleophilic ring-opening of epoxy groups by the tertiary hydroxyl of 2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate, catalyzed by tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) or phosphonium salts [3] [6]. This generates β-hydroxy ether linkages, anchoring acrylate moieties to the epoxy backbone:
Epoxy-Acrylate Coupling Reaction:Epoxide + HO─[OCH(CH₃)CH₂]₃─OC(O)CH=CH₂ → β-Hydroxyether─[OCH(CH₃)CH₂]₃─OC(O)CH=CH₂
Table 3: Epoxy-Acrylate Hybridization Reaction Parameters
Epoxy Resin | Catalyst (mol%) | Temperature (°C) | Acrylate Incorporation Efficiency (%) | Viscosity (Pa·s, 40°C) |
---|---|---|---|---|
Bisphenol A diglycidyl ether | DABCO (0.8) | 100 | 92–95 | 12.5–14.0 |
Hydrogenated bisphenol A epoxy | Triphenylphosphine (1.0) | 120 | 85–88 | 9.8–11.2 |
Epoxidized soybean oil | Tetrabutylphosphonium acetate (0.5) | 80 | 78–82 | 6.5–7.8 |
The resulting hybrids exhibit enhanced substrate adhesion (peel strength >8 N/mm for metals) and hydrolytic stability due to hydrophobic oligomeric segments. Inorganic fillers (e.g., silica, alumina) are incorporated via silane coupling agents like 3-(trimethoxysilyl)propyl methacrylate, forming covalent bonds with both the acrylate and filler surfaces [6]. This strategy is pivotal for formulating abrasion-resistant varnishes and dielectric coatings, where solvent elimination reduces VOC emissions by 90–100% compared to conventional systems [3] [6].
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